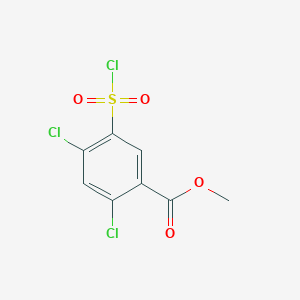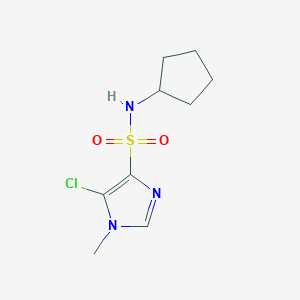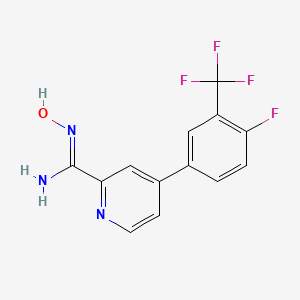
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
説明
The compound appears to be a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with five carbon atoms and one nitrogen atom. The “4-Fluoro-3-trifluoromethylphenyl” part suggests a phenyl (benzene) ring with a fluorine atom at the 4th position and a trifluoromethyl group (-CF3) at the 3rd position. The “N-hydroxy” indicates the presence of a hydroxyl group (-OH) attached to a nitrogen atom, and “carboxamidine” suggests a functional group that contains a carbonyl (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate pyridine and phenyl precursors. The exact methods would depend on the specific reactions involved and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the pyridine ring. The presence of the fluorine and trifluoromethyl groups on the phenyl ring could influence the overall shape and properties of the molecule due to their electronegativity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the hydroxyl group might make it a good nucleophile, while the carbonyl could make it susceptible to reactions with strong reducing agents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, stability, and melting/boiling points would be influenced by the functional groups and their arrangement.科学的研究の応用
Chemical Structure and Activity
The compound 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, due to its unique chemical structure, is a focus of scientific research exploring its potential applications in various fields, including medicinal chemistry and material science. Research has shown that the incorporation of fluoro and trifluoromethyl groups into chemical compounds can significantly alter their biological and physical properties, making them valuable for the development of new pharmacologically active agents and materials with unique properties.
Kinase Inhibition for Cancer Therapy
One area of research involves the development of selective kinase inhibitors for cancer therapy. Compounds similar to 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have demonstrated efficacy in preclinical models of cancer, leading to the advancement of specific analogs into clinical trials. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a structurally related compound, showed complete tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009).
Development of New Analgesics
Another research direction focuses on optimizing the biological properties of chemical compounds for potential analgesic applications. Modifications of the pyridine moiety, similar to those in 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, have been explored to enhance analgesic properties, with specific derivatives showing increased biological activity compared to established drugs (Ukrainets et al., 2015).
Material Science Applications
In material science, the synthesis and characterization of new compounds incorporating fluoro and trifluoromethyl groups have led to the development of polymers and materials with exceptional properties, such as improved solubility, thermal stability, and mechanical strength. These materials are valuable for various applications, including electronics, coatings, and advanced composite materials. For instance, new diphenylfluorene-based aromatic polyamides derived from similar compounds have shown promising results in terms of solubility, thermal stability, and mechanical properties (Hsiao et al., 1999).
Safety And Hazards
As with any chemical compound, handling “4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine” would require appropriate safety precautions. This typically includes using personal protective equipment and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its reactivity, toxicity, and flammability.
将来の方向性
The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various areas, such as medicinal chemistry or material science.
Please note that this is a general analysis based on the name of the compound. For a more accurate and detailed analysis, more specific information or experimental data would be needed. If you have more details or if the compound is known by a different name, please provide those. I hope this information is helpful! Let me know if you have any other questions.
特性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-19-11(6-8)12(18)20-21/h1-6,21H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVESFDDHAWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=NO)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



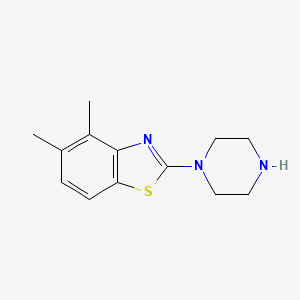
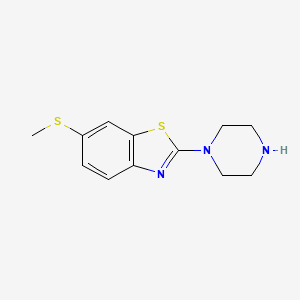
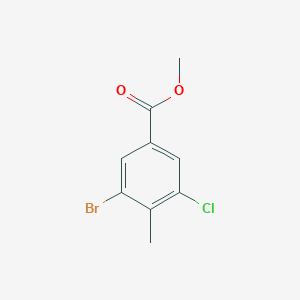
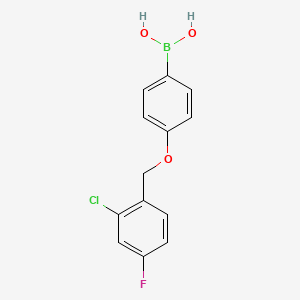
![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
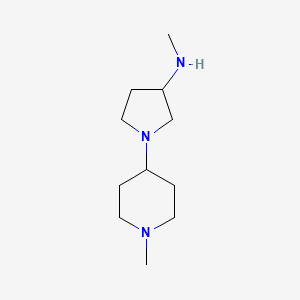
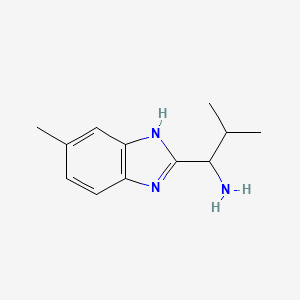
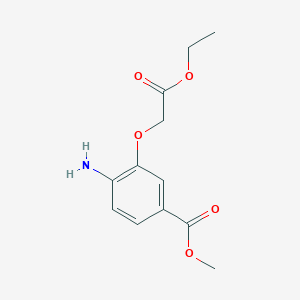
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
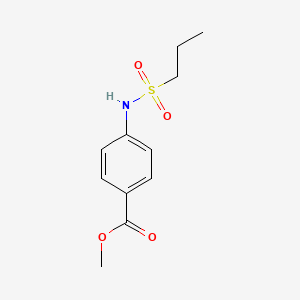
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
